5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
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Overview
Description
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to changes in their activity.
Pharmacokinetics
Compounds with similar structures have been reported to display excellent biochemical and cellular potency, microsomal stability, and oral bioavailability .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
- This compound
- This compound
Uniqueness
Compared to other benzoxazole derivatives, this compound is unique due to the presence of the oxan-4-yl and pyrrolidin-3-yl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-11-1-2-15-14(9-11)19-16(22-15)18-12-3-6-20(10-12)13-4-7-21-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBQKHUOAUTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=C(O2)C=CC(=C3)Cl)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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